![molecular formula C10H8ClNS B1604250 2-[4-(Chloromethyl)phenyl]-1,3-thiazole CAS No. 906352-61-2](/img/structure/B1604250.png)
2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CMTPT) is an organosulfur compound which is widely used in the synthesis of various compounds due to its unique properties. It has a wide range of applications in the fields of chemistry, medicine, and biotechnology. CMTPT has been found to be a valuable reagent in organic synthesis, and has been used to synthesize a variety of compounds including drugs, dyes, and perfumes. In addition, CMTPT has been found to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives have been recognized for their potent antimicrobial and antifungal properties. The structure of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole allows for the synthesis of compounds that can be screened for these activities. Molecular docking studies can reveal the potential of such compounds to interact with bacterial and fungal enzymes, disrupting their function and leading to the development of new antimicrobial and antifungal agents .
Antitumor and Cytotoxic Drug Development
The thiazole ring is a common feature in many cytotoxic and antitumor drugs. Research into thiazole derivatives like 2-[4-(Chloromethyl)phenyl]-1,3-thiazole can lead to the discovery of novel compounds with potential antitumor or cytotoxic effects. These compounds can be designed to target specific cancer cells, minimizing side effects and improving the efficacy of cancer treatments .
Neuroprotective Agents
Thiazoles have shown promise as neuroprotective agents due to their ability to modulate neurotransmitter systems. Derivatives of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could be investigated for their potential role in protecting neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .
Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. Research into 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could uncover new pathways for reducing inflammation and pain without the adverse effects associated with current treatments .
Antihypertensive and Cardiovascular Drug Discovery
Thiazole compounds have been associated with antihypertensive activity, which is vital in managing high blood pressure and related cardiovascular conditions. Exploring the effects of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole on the cardiovascular system could lead to the development of new drugs that help control blood pressure and prevent heart disease .
Agricultural Chemicals
In agriculture, thiazole derivatives are used to create fungicides and pesticides. The chemical properties of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole can be harnessed to develop new agricultural chemicals that are more effective and environmentally friendly, contributing to sustainable farming practices .
Chemical Reaction Accelerators
Thiazoles serve as catalysts or accelerators in various chemical reactions due to their unique structural properties. Research into the catalytic applications of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could enhance the efficiency of industrial processes, leading to more cost-effective and sustainable production methods .
Development of Functional Materials
The incorporation of thiazole derivatives into polymers and other materials can result in novel functional materials with unique properties. These materials can have applications in electronics, sensing, and energy storage. Investigating the role of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole in the synthesis of such materials could lead to advancements in technology and materials science .
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWMDHRKPPXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640204 | |
Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
CAS RN |
906352-61-2 | |
Record name | 2-[4-(Chloromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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